molecular formula C13H13NO6S B2641130 Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate CAS No. 730951-32-3

Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate

Cat. No.: B2641130
CAS No.: 730951-32-3
M. Wt: 311.31
InChI Key: BZENDRQFWGLDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate is a complex organic compound with the molecular formula C₁₃H₁₃NO₆S. This compound is characterized by the presence of a benzothiazole ring fused with a butanoate ester, making it a unique structure in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate typically involves the condensation of ethyl acetoacetate with 2-aminobenzenesulfonamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzothiazole ring system is particularly noteworthy for its role in enzyme inhibition .

Biological Activity

Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate is a complex organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.

Chemical Structure and Synthesis

The compound has the molecular formula C13H13NO6SC_{13}H_{13}NO_6S and features a unique structure that includes a benzothiazole ring fused with a butanoate ester. The synthesis typically involves the condensation of ethyl acetoacetate with 2-aminobenzenesulfonamide under acidic conditions, leading to the formation of the benzothiazole ring through cyclization .

This compound exhibits its biological activity primarily through enzyme inhibition. The compound interacts with specific enzymes by binding to their active sites, thereby blocking substrate access and disrupting various biochemical pathways .

Key Mechanisms Include:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory responses and microbial metabolism.
  • Antimicrobial Activity : Preliminary studies have shown potential antibacterial and antifungal properties associated with derivatives of benzothiazole compounds .

Antimicrobial Properties

Research indicates that derivatives of benzothiazole exhibit significant antibacterial and antifungal activities. This compound is being investigated for similar effects. For example:

  • Bacterial Inhibition : Studies have shown that related compounds effectively inhibit growth in various bacterial strains.
  • Fungal Inhibition : The compound's structure suggests potential efficacy against fungal pathogens as well .

Anti-inflammatory Effects

The compound's ability to inhibit certain enzymes may also translate into anti-inflammatory effects. Research on similar benzothiazole derivatives has indicated their role in modulating inflammatory pathways .

Case Studies

  • Antibacterial Activity : A study conducted by Taubert et al. (2002) demonstrated that benzisothiazolone derivatives possess high antibacterial activity against common pathogens. The structure of this compound suggests it may exhibit similar properties .
  • Enzyme Inhibition : Research highlighted the inhibitory effects of related compounds on macrophage migration inhibitory factor (MIF), which plays a crucial role in inflammation. This suggests that this compound may also function as an MIF inhibitor .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
Ethyl 3-oxo-4-(1,1,3-trioxo...C₁₃H₁₃NO₆SAntibacterial, anti-inflammatory
Methyl 2-(1,1,3-trioxo...C₁₂H₁₁NO₅SAntimicrobial
3-Oxo-4-(1,1,3-trioxo...C₁₃H₁₃NO₄SEnzyme inhibition

Properties

IUPAC Name

ethyl 3-oxo-4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO6S/c1-2-20-12(16)7-9(15)8-14-13(17)10-5-3-4-6-11(10)21(14,18)19/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZENDRQFWGLDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.